molecular formula C17H15N3O3S2 B240829 2-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide

2-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide

Cat. No. B240829
M. Wt: 373.5 g/mol
InChI Key: MULMTWPLJRJBOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide, also known as MTSPB, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is a member of the sulfonamide family and contains a thiazole ring, which gives it unique properties that make it useful for various research purposes.

Mechanism of Action

The exact mechanism of action of 2-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide is not fully understood. However, it is believed that 2-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide works by inhibiting the growth of cancer cells and inducing apoptosis, or programmed cell death. 2-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth.
Biochemical and Physiological Effects
2-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth, such as carbonic anhydrase IX and XII. 2-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide is its ability to inhibit the growth of cancer cells. This makes it a useful tool for studying the mechanisms of cancer cell growth and for developing new cancer treatments. However, one of the limitations of 2-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide is its potential toxicity. It is important to use caution when handling and using 2-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide in laboratory experiments.

Future Directions

There are several potential future directions for research on 2-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide. One area of research is in the development of new cancer treatments based on the anti-cancer properties of 2-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide. Another area of research is in the study of the mechanisms of action of 2-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide and how it inhibits the growth of cancer cells. Additionally, research could be conducted on the potential use of 2-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide in other areas of scientific research, such as neurodegenerative diseases and infectious diseases.
Conclusion
In conclusion, 2-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide is a chemical compound that has been studied extensively for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to have anti-cancer properties and has been studied for its potential use as a cancer treatment. While there are limitations to its use in laboratory experiments, there are several potential future directions for research on 2-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide that could lead to new discoveries and treatments in various areas of scientific research.

Synthesis Methods

The synthesis of 2-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide involves a multi-step process that requires the use of several chemical reagents. The first step involves the reaction of 2-aminobenzamide with 2-chloroacetyl chloride to form an intermediate product. This intermediate is then reacted with thiosemicarbazide to form the thiazole ring. The final step involves the reaction of the thiazole intermediate with 4-aminobenzenesulfonamide to form 2-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide.

Scientific Research Applications

2-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide has been studied extensively for its potential applications in scientific research. One of the main areas of research is in the field of cancer research. 2-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide has been shown to have anti-cancer properties and has been studied for its potential use as a cancer treatment.

properties

Product Name

2-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide

Molecular Formula

C17H15N3O3S2

Molecular Weight

373.5 g/mol

IUPAC Name

2-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide

InChI

InChI=1S/C17H15N3O3S2/c1-12-4-2-3-5-15(12)16(21)19-13-6-8-14(9-7-13)25(22,23)20-17-18-10-11-24-17/h2-11H,1H3,(H,18,20)(H,19,21)

InChI Key

MULMTWPLJRJBOD-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3

Origin of Product

United States

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